molecular formula C11H13N3O2 B12810449 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- CAS No. 134720-14-2

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)-

Cat. No.: B12810449
CAS No.: 134720-14-2
M. Wt: 219.24 g/mol
InChI Key: PNFIPCZMIWKDMY-WCBMZHEXSA-N
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Description

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound with the chemical formula C11H13N3O2. This compound is characterized by its unique structure, which includes a furan ring, a tetrahydrofuran ring, and an imidazo-pyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furanmethanol: A simpler compound with a furan ring and a hydroxyl group.

    Tetrahydrofuran: A cyclic ether with a similar tetrahydrofuran ring structure.

    Imidazo-pyridine derivatives: Compounds with similar imidazo-pyridine moieties.

Uniqueness

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is a complex organic compound notable for its unique molecular structure, which features a furan ring and an imidazo-pyridine moiety. This compound has garnered interest due to its potential biological activities, which are under investigation for various therapeutic applications.

Molecular Structure and Properties

The molecular formula of 2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)-, (2S-cis)- is C12H14N2O2, with a molecular weight of approximately 218.25 g/mol. The structure can be represented as follows:

Property Value
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
IUPAC Name(2S-cis)-2-Furanmethanol, tetrahydro-5-(3H-imidazo(4,5-b)pyridin-3-yl)

Biological Activity Overview

Research indicates that compounds similar to 2-Furanmethanol exhibit various biological activities including:

  • Antimicrobial Activity : Compounds with imidazo-pyridine structures have shown potential as antimicrobial agents.
  • Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of 2-Furanmethanol is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The imidazo-pyridine moiety may interact with specific enzymes involved in disease pathways.
  • Receptor Modulation : It may act on various receptors that mediate physiological responses.
  • Cellular Pathway Alteration : The compound could influence signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds. Here are some notable findings:

  • Antimicrobial Activity :
    • A study demonstrated that imidazo-pyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The minimal inhibitory concentration (MIC) was reported as low as 10 μg/mL for some derivatives .
  • Anticancer Potential :
    • In vitro assays revealed that certain derivatives of imidazo-pyridine were effective in inhibiting the growth of human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer), with IC50 values ranging from 5 to 15 μM .
  • Anti-inflammatory Effects :
    • Research indicated that compounds with similar structures reduced pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of 2-Furanmethanol, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Biological Activity
5-HydroxymethylfurfuralHydroxymethyl group on furanAntioxidant and antimicrobial properties
TetrahydrofuranSimple cyclic ether without nitrogenCommon solvent; lacks significant biological activity
Imidazo[1,2-a]pyridineImidazole fused with pyridineExhibits distinct anticancer properties
1-MethylimidazoleMethylated version of imidazoleUsed in various industrial applications

Properties

CAS No.

134720-14-2

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

[(2S,5R)-5-imidazo[4,5-b]pyridin-3-yloxolan-2-yl]methanol

InChI

InChI=1S/C11H13N3O2/c15-6-8-3-4-10(16-8)14-7-13-9-2-1-5-12-11(9)14/h1-2,5,7-8,10,15H,3-4,6H2/t8-,10+/m0/s1

InChI Key

PNFIPCZMIWKDMY-WCBMZHEXSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CC=C3

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CC=C3

Origin of Product

United States

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